molecular formula C13H25ClN2O2 B1322947 Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride

Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride

Cat. No.: B1322947
M. Wt: 276.8 g/mol
InChI Key: NFDZBMZWIJWDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bipiperidine structure, which consists of two piperidine rings connected by a single carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal conditions for the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.8 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h11-12,14H,2-10H2,1H3;1H

InChI Key

NFDZBMZWIJWDRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl

Origin of Product

United States

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